molecular formula C18H15Cl2N3OS2 B2362344 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-64-1

2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2362344
CAS No.: 868976-64-1
M. Wt: 424.36
InChI Key: BNIVXHWHCGOXRE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro and dimethylbenzyl groups attached to a thiadiazole ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzonitrile. This intermediate is then reacted with arylamine compounds in the presence of N,N′-dimethylformamide at 60°C to yield dichlorobenzamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorobenzamide derivatives, such as:

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

The uniqueness of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in its specific structural features, such as the presence of the thiadiazole ring and the dimethylbenzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,5-dichloro-N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS2/c1-10-3-4-11(2)12(7-10)9-25-18-23-22-17(26-18)21-16(24)14-8-13(19)5-6-15(14)20/h3-8H,9H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVXHWHCGOXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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